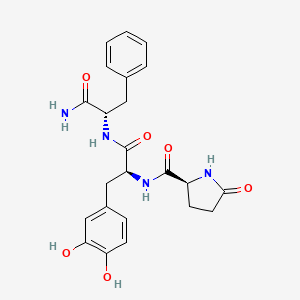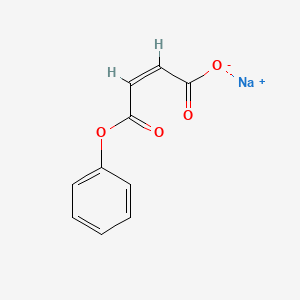![molecular formula C56H48N8Na2O20S2 B14465993 Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt CAS No. 68259-04-1](/img/structure/B14465993.png)
Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2,2’-[[4,4’-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1’-biphenyl]-3,3’-diyl]bis(oxy)]bis-, disodium salt is a complex organic compound. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industry. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and azo groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[[4,4’-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1’-biphenyl]-3,3’-diyl]bis(oxy)]bis-, disodium salt involves several steps:
Formation of the azo compound: This step typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Esterification: The formation of ester groups to modify the solubility and reactivity of the compound.
Final coupling: The final step involves coupling the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents include sulfuric acid for sulfonation, sodium nitrite for diazotization, and various aromatic amines for coupling reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium dithionite, hydrogen gas with a catalyst.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of quinones and other oxidized aromatic compounds.
Reduction: Formation of aromatic amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2,2’-[[4,4’-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1’-biphenyl]-3,3’-diyl]bis(oxy)]bis-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its solubility properties.
Industry: Widely used in the textile industry for dyeing fabrics.
Wirkmechanismus
The compound exerts its effects primarily through its ability to interact with various molecular targets:
Aromatic rings: Engage in π-π interactions with other aromatic compounds.
Azo groups: Can undergo redox reactions, altering the compound’s properties.
Sulfonic acid groups: Increase solubility and facilitate interactions with polar molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, bis(p-chlorophenyl)-: Similar in having multiple aromatic rings but lacks the azo groups.
4-Hydroxyphenylacetic acid: Contains aromatic rings and carboxylic acid groups but lacks the complexity of the azo and sulfonic acid groups.
Uniqueness
Acetic acid, 2,2’-[[4,4’-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1’-biphenyl]-3,3’-diyl]bis(oxy)]bis-, disodium salt is unique due to its combination of azo groups, sulfonic acid groups, and ester functionalities, which provide it with distinctive solubility, reactivity, and color properties.
Eigenschaften
CAS-Nummer |
68259-04-1 |
|---|---|
Molekularformel |
C56H48N8Na2O20S2 |
Molekulargewicht |
1263.1 g/mol |
IUPAC-Name |
disodium;3-[[2-(carboxymethoxy)-4-[3-(carboxymethoxy)-4-[[1-hydroxy-6-[4-(2-methoxyethoxycarbonylamino)anilino]-3-sulfonatonaphthalen-2-yl]diazenyl]phenyl]phenyl]diazenyl]-4-hydroxy-7-[4-(2-methoxyethoxycarbonylamino)anilino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C56H50N8O20S2.2Na/c1-79-19-21-81-55(71)59-37-9-5-35(6-10-37)57-39-13-15-41-33(23-39)27-47(85(73,74)75)51(53(41)69)63-61-43-17-3-31(25-45(43)83-29-49(65)66)32-4-18-44(46(26-32)84-30-50(67)68)62-64-52-48(86(76,77)78)28-34-24-40(14-16-42(34)54(52)70)58-36-7-11-38(12-8-36)60-56(72)82-22-20-80-2;;/h3-18,23-28,57-58,69-70H,19-22,29-30H2,1-2H3,(H,59,71)(H,60,72)(H,65,66)(H,67,68)(H,73,74,75)(H,76,77,78);;/q;2*+1/p-2 |
InChI-Schlüssel |
SRPPSSDNGIFMLC-UHFFFAOYSA-L |
Kanonische SMILES |
COCCOC(=O)NC1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C=C(C=CC7=C6O)NC8=CC=C(C=C8)NC(=O)OCCOC)S(=O)(=O)[O-])OCC(=O)O)OCC(=O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)


![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)

![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)

![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)




![1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14465988.png)

